molecular formula C9H12N2O2 B11912227 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid

Cat. No.: B11912227
M. Wt: 180.20 g/mol
InChI Key: XIDHHUAHSFALCF-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid (CAS: 1367865-93-7 , Molecular Formula: C 9 H 12 N 2 O 2 , Molecular Weight: 180.20 g/mol ) is a versatile chemical scaffold primarily utilized in medicinal chemistry as a key intermediate in the synthesis of novel pharmaceutical agents . Its structure is particularly valuable in the development of drugs targeting the central nervous system, where it can be incorporated into molecules designed to interact with specific receptors or enzymes . Furthermore, this compound has shown significant promise in the creation of therapeutics for other conditions; for instance, novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivatives have been identified as potent heparanase-1 (HPSE1) inhibitors . Heparanase-1 is an enzyme deeply associated with cancer metastasis and proteinuric kidney diseases, making its inhibition a valuable therapeutic strategy . Researchers are also exploring its use in designing compounds with anti-inflammatory or analgesic properties, making it a versatile building block for drug discovery . The compound serves as a critical precursor for structure-based lead optimization, enabling improvements in both the potency and selectivity of potential drug candidates . All sales are for research purposes only. This product is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-6-5-11-7(9(12)13)3-2-4-8(11)10-6/h5,7H,2-4H2,1H3,(H,12,13)

InChI Key

XIDHHUAHSFALCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(CCCC2=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Oxidation of a Methyl Group

Direct oxidation of a 5-methyl substituent to a carboxylic acid is feasible using strong oxidizing agents. Ruthenium-based catalysts (e.g., RuCl₃) in combination with NaIO₄ selectively oxidize methyl groups to carboxyl groups under aqueous conditions. This method, derived from pyridine carboxylic acid syntheses, offers moderate yields (60–75%) but demands rigorous temperature control to prevent over-oxidation.

Hydrolysis of Ester Precursors

A more reliable route involves synthesizing the methyl ester derivative (e.g., methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate) followed by saponification. The ester is hydrolyzed under basic conditions (NaOH or KOH in aqueous ethanol) to yield the carboxylic acid. This two-step process achieves higher purity (>95%) and avoids side reactions associated with direct oxidation.

Optimization and Industrial Considerations

Catalytic Efficiency

The patent US8575350B2 highlights the use of vanadium oxide catalysts for pyridine carboxylations, which could be adapted for this compound. Vanadium’s redox properties enhance reaction rates while minimizing byproduct formation.

Green Chemistry Practices

Industrial-scale synthesis prioritizes solvent recovery and catalyst reuse. Water-based systems or ionic liquids reduce environmental impact, aligning with ecofriendly protocols described in patent literature.

Purification Techniques

  • Crystallization : The carboxylic acid is isolated via recrystallization from ethanol/water mixtures, leveraging its moderate solubility.

  • Chromatography : Silica gel chromatography resolves regioisomers, though this is less feasible for large batches.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR : Peaks at δ 2.45 (s, 3H, CH₃), δ 3.20–3.50 (m, 4H, CH₂), and δ 12.10 (s, 1H, COOH) confirm the structure.

  • MS (ESI+) : m/z 181.1 [M+H]⁺ correlates with the molecular weight of 180.20 g/mol.

Purity Assessment

HPLC with a C18 column (acetonitrile/water + 0.1% TFA) achieves baseline separation, ensuring >98% purity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry Applications

1. Heparanase-1 Inhibition

One of the most significant applications of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid is its role as a potent inhibitor of heparanase-1 (HPSE1). HPSE1 is an enzyme implicated in cancer progression and kidney diseases due to its role in degrading heparan sulfate proteoglycans. Recent studies indicate that derivatives of this compound exhibit enhanced selectivity and potency against HPSE1 compared to other glucuronidases such as exo-β-d-glucuronidase and glucocerebrosidase. For instance, a synthesized derivative showed improved inhibitory activity against HPSE1 while maintaining reduced activity against other enzymes, marking it as a promising candidate for therapeutic development in cancer treatment and proteinuric kidney diseases .

2. Neuroprotective Properties

The compound has also been investigated for its neuroprotective properties. Research indicates that derivatives of imidazo[1,2-a]pyridine can exhibit protective effects against oxidative stress-induced neuronal damage. This is particularly relevant for conditions such as neurodegenerative diseases where oxidative stress plays a critical role. The ability to modulate oxidative stress markers makes these compounds potential candidates for further development in neuroprotection .

Biochemical Applications

1. Antioxidant Activity

Studies have shown that compounds related to 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid demonstrate significant antioxidant activity. This property is crucial for developing treatments aimed at reducing oxidative damage in various biological systems. The antioxidant capacity is often assessed through various assays that measure the ability to scavenge free radicals or inhibit oxidative processes .

2. Ligand Properties

The imidazo[1,2-a]pyridine framework has been explored for its ability to act as ligands toward different metal ions. This characteristic opens avenues for applications in catalysis and materials science where metal-ligand interactions are pivotal in creating novel materials with specific properties .

Material Science Applications

1. Synthesis of Functional Materials

The unique structure of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid allows it to be utilized in synthesizing functional materials. Its derivatives can serve as precursors for creating polymers or other materials with desired mechanical or chemical properties. The ability to tailor these compounds makes them suitable for various industrial applications .

Case Studies

Study Focus Findings
Study on HPSE1 InhibitionInvestigated the selectivity of tetrahydroimidazo derivativesCompound 16 showed enhanced HPSE1 inhibition with improved selectivity over GUSβ and GBA .
Neuroprotective EffectsAssessed oxidative stress modulationDerivatives demonstrated significant protective effects against neuronal damage .
Antioxidant ActivityEvaluated radical scavenging abilitiesCompounds exhibited strong antioxidant properties across several assays .

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, while its anticancer properties are linked to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Imidazo[1,2-a]pyridine Derivatives

Compound Name Substituents/Modifications Key Features
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid Methyl (C2), carboxylic acid (C5), tetrahydro ring Rigid bicyclic core; heparanase-1 inhibition
5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid (AldrichCPR) Methyl (C5), carboxylic acid (C2) Planar imidazo[1,2-a]pyridine; lacks tetrahydro ring; lower conformational flexibility
(5S,6R,7S,8S)-6,7,8-Tris(oxidanyl)-2-[2-(4-trifluoromethylphenyl)ethyl] derivative Trifluoromethylphenyl, hydroxyl groups (C6, C7, C8) Enhanced hydrophilicity; potential for hydrogen bonding
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate Pyrazine core, ethyl ester Altered heterocycle; ester prodrug potential

Key Structural Insights :

  • The tetrahydro ring in the target compound reduces aromaticity, enhancing solubility and enabling 3D interactions with HPSE’s active site .
  • Carboxylic acid at C5 improves binding affinity compared to ester or amide derivatives (e.g., Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate) .
  • Trifluoromethylphenyl substituents (as in ) increase metabolic stability but may reduce blood-brain barrier permeability due to higher molecular weight.

Pharmacological Profiles

Mechanistic Insights :

  • The target compound’s carboxylic acid group directly interacts with HPSE’s catalytic residues, while methyl and tetrahydro groups stabilize hydrophobic pockets .
  • Derivatives with hydroxyl groups (e.g., ) show improved binding prediction accuracy, suggesting synergistic polar interactions .

Physicochemical and ADME Properties

Table 4: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight logP (Predicted) Water Solubility
Target compound C9H10N2O2 178.19 -0.45 High (polar groups)
5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid C9H8N2O2 176.17 1.20 Moderate
C17H17F3N2O5 (Trifluoromethylphenyl derivative) C17H17F3N2O5 398.33 1.85 Low

ADME Considerations :

  • The target compound’s low logP (-0.45) and carboxylic acid group favor aqueous solubility, reducing off-target toxicity.

Biological Activity

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid (CAS No. 196100-87-5) is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's synthesis, biological activity, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C₉H₁₂N₂O₂
  • Molecular Weight : 180.20 g/mol
  • Appearance : White to off-white solid
  • Purity : ≥95% (HPLC)

Antimicrobial Activity

Research has indicated that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial properties. A study demonstrated that compounds related to 2-methyl derivatives showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve interference with bacterial cell wall synthesis and protein function.

Antitubercular Activity

A notable study highlighted the antitubercular activity of synthesized hydrazide derivatives of imidazo[1,2-a]pyridine. The compounds were tested against Mycobacterium tuberculosis using broth microdilution assays, yielding minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL . This suggests potential for development into therapeutic agents for tuberculosis.

Neuropharmacological Potential

Imidazo[1,2-a]pyridines have been investigated for their neuropharmacological effects. They have been identified as modulators of the central nervous system, with potential applications in treating anxiety and depression . These compounds may act on serotonin receptors and other neurotransmitter systems.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of imidazo[1,2-a]pyridine derivatives. Modifications at various positions on the imidazole ring can enhance potency and selectivity against specific biological targets. For instance:

PositionModificationEffect on Activity
3Methyl groupIncreased antimicrobial activity
5Carboxylic acidEnhanced antitubercular properties

Case Studies

  • Antimicrobial Screening : A series of imidazo[1,2-a]pyridine derivatives were synthesized and screened for antibacterial activity. The results indicated that modifications at the 5-position significantly improved activity against Gram-positive bacteria .
  • Antituberculosis Research : In a study involving newly synthesized hydrazides derived from imidazo[1,2-a]pyridine, several compounds demonstrated promising antitubercular activity with MIC values comparable to established drugs .
  • Neuropharmacological Effects : Research has shown that certain imidazo[1,2-a]pyridine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), suggesting their potential in treating mood disorders .

Q & A

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with kinases or GPCRs) over 100-ns trajectories to assess stability .
  • Docking Studies : Use AutoDock Vina to screen derivatives against target active sites (e.g., ATP-binding pockets) .
  • QSAR Modeling : Correlate electronic descriptors (e.g., logP, polar surface area) with antimicrobial IC50 values .
    Experimental validation via crystallography (e.g., X-ray co-crystal structures) is critical for model refinement .

What are the challenges in optimizing reaction yields for large-scale synthesis, and how can they be mitigated?

Q. Advanced Research Focus

  • Byproduct Formation : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates .
  • Catalyst Selection : Screen Lewis acids (e.g., ZnCl2 vs. BF3·OEt2) to enhance cyclization efficiency .
  • Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

How does the compound’s stereochemistry impact its biological activity, and what chiral resolution methods are recommended?

Advanced Research Focus
The tetrahydro ring introduces stereocenters, requiring:

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) to separate enantiomers .
  • Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects .
  • Enantioselective Synthesis : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to control stereochemistry .

What are the emerging applications of this compound in materials science?

Q. Advanced Research Focus

  • Coordination Polymers : Self-assembly with lanthanides (e.g., Eu³⁺) for luminescent materials .
  • Supramolecular Catalysts : Functionalization with crown ethers to create enzyme-mimetic systems .

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